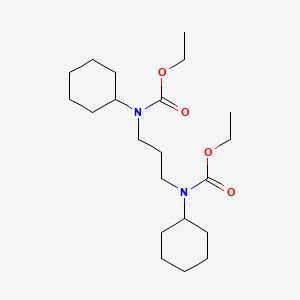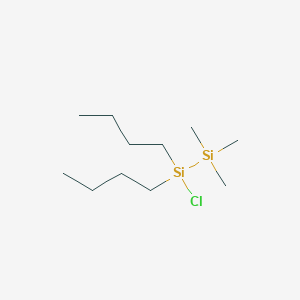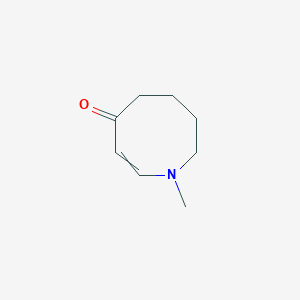
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester is a complex organic compound with the molecular formula C_9H_18N_2O_4. It consists of 65 atoms, including 38 hydrogen atoms, 21 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester typically involves the reaction of diethyl carbonate with 1,3-propanediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl carbonate+1,3-propanediamine→Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and energy consumption, making it economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and alkoxide ions (RO^-) are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and related compounds.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition or activation of enzymatic activity and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester can be compared with other similar compounds, such as:
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dimethyl ester
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dipropyl ester
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dibutyl ester
These compounds share similar structural features but differ in the length and nature of the ester groups. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct from its analogs.
Eigenschaften
CAS-Nummer |
98225-20-8 |
|---|---|
Molekularformel |
C21H38N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
ethyl N-cyclohexyl-N-[3-[cyclohexyl(ethoxycarbonyl)amino]propyl]carbamate |
InChI |
InChI=1S/C21H38N2O4/c1-3-26-20(24)22(18-12-7-5-8-13-18)16-11-17-23(21(25)27-4-2)19-14-9-6-10-15-19/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
NFXCYZSBELUIGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CCCN(C1CCCCC1)C(=O)OCC)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)


![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)

![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)


